2,7-Dimethylocta-2,6-dien-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63426-15-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,7-dimethylocta-2,6-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-8(2)5-6-10(11)7-9(3)4/h5,7H,6H2,1-4H3 |
InChI Key |
SDBRKQCJQPQFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)C=C(C)C)C |
Origin of Product |
United States |
Complete Reduction:the Reduction of Both the Carbonyl Group and the Double Bonds Results in the Formation of 2,7 Dimethyloctan 4 Ol. This Can Be Achieved Through More Forceful Reduction Conditions, Such As High Pressure Catalytic Hydrogenation with Catalysts Like Raney Nickel or Rhodium, or by Using a Combination of Methods Sequentially.
Derivatization for Functional Group Interconversion
The functional groups of this compound serve as handles for a variety of chemical transformations, allowing for its conversion into other valuable compounds. These derivatizations can target the ketone carbonyl or the isolated double bonds.
Reactions at the Carbonyl Group: The ketone functionality is a versatile site for building molecular complexity.
Wittig Reaction: Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) can convert the carbonyl group into a new double bond, forming a triene (e.g., 4-methylene-2,7-dimethylocta-2,6-diene). This is a standard method for C=O to C=C interconversion.
Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., methylmagnesium bromide or methyllithium) to the carbonyl group, followed by an aqueous workup, yields tertiary alcohols. This reaction forms a new carbon-carbon bond at the C4 position.
Reductive Amination: The ketone can be converted into an amine via reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN).
Reactions at the Olefinic Double Bonds: The two isolated C=C bonds react independently and are susceptible to electrophilic addition and oxidation reactions.
Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the double bonds into epoxides. Selective epoxidation of one double bond over the other may be possible based on steric or electronic differences, though selectivity might be low.
Dihydroxylation: Oxidation with osmium tetroxide (OsO₄) followed by a reductive work-up, or with cold, dilute potassium permanganate (B83412) (KMnO₄), can convert the double bonds into vicinal diols, yielding poly-hydroxylated derivatives like 2,7-dimethyloctane-2,3,6,7-tetraol-4-one.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bonds results in the formation of di- or tetra-halogenated derivatives.
The synthesis of related natural products and synthetic intermediates showcases the potential for derivatization. For instance, the synthesis of dihydrotagetone (2,6-dimethyloct-7-en-4-one) can be achieved through a Carroll reaction, which involves the rearrangement of a β-keto ester. lookchem.com Furthermore, related structures like 2,7-dimethylocta-2,4,6-triene-1,8-dial are used in the synthesis of carotenoids, indicating that the C10 backbone of this compound is a useful scaffold for building more complex conjugated systems. biosynth.comchemicalbook.com
| Reagent(s) | Targeted Functional Group | Resulting Functional Group | Product Class Example |
| Ph₃P=CHR (Wittig Reagent) | Ketone (C=O) | Alkene (C=C) | Triene |
| R-MgBr (Grignard Reagent) | Ketone (C=O) | Tertiary Alcohol (C-OH) | Tertiary Alcohol |
| m-CPBA | Alkene (C=C) | Epoxide | Di-epoxide |
| OsO₄, NMO | Alkene (C=C) | Diol (-OH, -OH) | Tetraol |
| Br₂ | Alkene (C=C) | Dibromide (-Br, -Br) | Tetrabromoalkane |
Table 3: Potential derivatization reactions for this compound.
Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
High-Resolution 1H and 13C NMR Analysis of Dienone Structures
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be fundamental in elucidating the structure of 2,7-dimethylocta-2,6-dien-4-one.
¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would indicate the electronic environment of the protons. For instance, protons on the double bonds (vinylic protons) would appear at a higher chemical shift (downfield) compared to protons on the methyl groups. The integration of the signals would correspond to the number of protons of each type. Furthermore, the splitting pattern (multiplicity) of the signals, arising from spin-spin coupling with neighboring protons, would reveal the connectivity of the atoms.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show a signal for each unique carbon atom in this compound. The chemical shifts of these signals would be indicative of the type of carbon atom (e.g., carbonyl, alkene, aliphatic). The carbonyl carbon of the ketone group would be expected to have a characteristic chemical shift in the range of 190-220 ppm. The sp² hybridized carbons of the dienone system would also have distinct chemical shifts.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar functional groups.
| Atom Number | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
| 1 | ~1.0 (d) | ~22 |
| 2 | ~6.1 (s) | ~124 |
| 3 | - | ~155 |
| 4 | - | ~200 |
| 5 | ~3.2 (d) | ~45 |
| 6 | ~5.9 (t) | ~123 |
| 7 | - | ~135 |
| 8 | ~1.9 (s) | ~25 |
| 9 | ~1.9 (s) | ~18 |
| 10 | ~1.0 (d) | ~22 |
Note: This is a hypothetical data table. Actual experimental values may vary.
2D NMR Techniques (e.g., COSY, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity and stereochemistry of complex molecules like this compound.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically separated by two or three bonds. This would allow for the unambiguous assignment of protons within the different spin systems of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry of the double bonds (E/Z configuration).
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govhmdb.ca They are excellent for identifying the functional groups present.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, typically in the region of 1650-1700 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would likely appear in the 1600-1650 cm⁻¹ region. C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups would also be present. nist.govmiamioh.edu
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. nih.gov Therefore, the C=C stretching vibrations of the dienone system would be expected to show strong signals in the Raman spectrum. The C=O stretch, being more polar, might show a weaker signal compared to the IR spectrum.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol . nih.gov
A high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage adjacent to the carbonyl group (α-cleavage) and other fragmentations of the hydrocarbon chain. miamioh.edulibretexts.org
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. To perform this analysis, a suitable single crystal of this compound would be required.
While no specific crystallographic data for this compound is available, a study on a related compound, 2,7-dimethylocta-2,6-dien-4-yne-3,6-diylbis(trichloromethanesulfenate), provides insights into the structural aspects of a similar carbon backbone. scispace.com
Analysis of Bond Distances and Angles in Conjugated Systems
An X-ray crystal structure of this compound would provide precise measurements of bond lengths and angles. In the conjugated dienone system, the C-C single bonds adjacent to the double bonds would be expected to be shorter than a typical C-C single bond due to partial double bond character from electron delocalization. The bond angles around the sp² hybridized carbons would be approximately 120°. The analysis of the crystal packing would also reveal intermolecular interactions in the solid state. scispace.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Dienones
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores, which are the parts of a molecule that absorb light in the UV-visible region. The conjugated dienone system in this compound acts as a chromophore. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
For α,β-unsaturated ketones and dienones, two primary types of electronic transitions are of interest:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like dienones, these transitions are of relatively high intensity (large molar absorptivity, ε) and occur at longer wavelengths compared to isolated double bonds. The extended conjugation in a dienone lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift).
n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are typically of much lower intensity (small ε) compared to π → π* transitions and appear at longer wavelengths.
While specific experimental UV-Vis spectral data for this compound is not available in the reviewed literature, the expected absorption maxima can be estimated based on the Woodward-Fieser rules for α,β-unsaturated ketones. These empirical rules predict the λmax for the π → π* transition by starting with a base value for the parent enone and adding increments for additional conjugation and substituents. For an acyclic dienone, the base value is 245 nm. Each alkyl substituent on the double bonds would contribute to a bathochromic shift.
| Transition Type | Description | Expected Wavelength Region | Expected Intensity (molar absorptivity, ε) |
|---|---|---|---|
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital of the conjugated system. | Longer wavelength UV region (estimated > 250 nm) | High (typically > 10,000 L mol-1 cm-1) |
| n → π | Excitation of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital. | Longer wavelength than π → π*, potentially in the near-UV or visible region. | Low (typically < 100 L mol-1 cm-1) |
Theoretical and Computational Chemistry of 2,7 Dimethylocta 2,6 Dien 4 One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized geometries and electronic properties of molecules.
Geometry Optimization and Electronic Structure Analysis
A search for studies performing geometry optimization and electronic structure analysis specifically for 2,7-Dimethylocta-2,6-dien-4-one using DFT methods did not yield any specific results. Such a study would typically involve calculations to find the lowest energy conformation of the molecule and analyze properties like bond lengths, bond angles, and the distribution of electron density.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species to explain chemical reactivity. acs.org There are no available studies that apply FMO theory to this compound to analyze its reactivity, predict reaction outcomes, or determine its HOMO-LUMO energy gap.
Transition State Theory and Reaction Kinetics Modeling
Transition State Theory (TST) is a fundamental theory that describes the rates of chemical reactions. rsc.org It is often used in conjunction with computational methods to model reaction kinetics.
Prediction of Reaction Rate Coefficients for Dienone Transformations
No computational studies were found that predict the reaction rate coefficients for transformations involving this compound. This type of research would involve locating the transition state structures for specific reactions and using TST to calculate the rate at which they proceed.
Elucidation of Dominant Reaction Pathways
There is no available research that elucidates the dominant reaction pathways for this compound through computational modeling. Such an investigation would map out the potential energy surface for its reactions to determine the most energetically favorable routes to product formation.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing detailed information about their conformational flexibility and dynamics. researchgate.netnih.gov A search for MD simulation studies focused on the conformational analysis of this compound yielded no specific results. This type of analysis would reveal the different shapes the molecule can adopt and the energetic barriers between these conformations.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry and drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern a specific biological effect.
For analogues of this compound, an acyclic monoterpenoid ketone, QSAR studies can provide significant insights into their potential biological activities, such as antimicrobial or insecticidal effects. By systematically modifying the structure of the parent compound and correlating these changes with observed biological responses, predictive models can be developed. These models typically rely on a variety of molecular descriptors that quantify different aspects of a molecule's physicochemical properties.
The foundation of QSAR modeling lies in the selection of appropriate molecular descriptors that can effectively capture the structural variations within a series of analogues and relate them to changes in biological activity. These descriptors can be broadly categorized into several classes:
Topological descriptors: These are derived from the 2D representation of a molecule and describe its size, shape, and branching.
Electronic descriptors: These quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).
Steric descriptors: These relate to the three-dimensional size and shape of the molecule and are crucial for understanding how a ligand fits into a receptor's binding site.
Hydrophobic descriptors: These describe the lipophilicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
In the context of this compound analogues, QSAR models can be developed to predict various biological activities. For instance, studies on structurally similar compounds, such as citral (B94496) derivatives, have successfully employed QSAR to elucidate their antimicrobial mechanisms. researchgate.netresearchgate.net
Predictive Modeling of Antibacterial Activity
A hypothetical QSAR study on a series of this compound analogues against a bacterial strain like Staphylococcus aureus could yield a predictive model. The biological activity is often expressed as the negative logarithm of the minimum inhibitory concentration (pMIC). A multiple linear regression (MLR) analysis might generate an equation similar to the following:
pMIC = β₀ + β₁ (logP) + β₂ (LUMO) + β₃ (Molecular Volume)
In this equation, logP represents the lipophilicity, LUMO (Lowest Unoccupied Molecular Orbital) energy relates to the molecule's ability to accept electrons, and Molecular Volume is a steric descriptor. The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the antibacterial activity.
Table 1: Hypothetical Molecular Descriptors and Predicted Antibacterial Activity for Analogues of this compound
| Compound | logP | LUMO (eV) | Molecular Volume (ų) | Predicted pMIC |
| Analogue 1 | 2.8 | -1.5 | 160 | 4.2 |
| Analogue 2 | 3.1 | -1.7 | 175 | 4.5 |
| Analogue 3 | 2.5 | -1.3 | 155 | 3.9 |
| Analogue 4 | 3.5 | -1.9 | 180 | 4.9 |
| Analogue 5 | 2.9 | -1.6 | 165 | 4.3 |
This table illustrates how different molecular properties can be used to predict the biological activity of a set of compounds.
3D-QSAR Studies
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. researchgate.net These methods generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish biological activity.
For analogues of this compound, a 3D-QSAR model could reveal that:
Steric Fields: Bulky substituents in certain regions of the molecule might be favorable for activity, while they may be detrimental in others.
Electrostatic Fields: Regions where positive or negative electrostatic potential is favorable for activity can be identified, guiding the introduction of electron-donating or electron-withdrawing groups.
Hydrophobic Fields: The model can highlight areas where increasing or decreasing hydrophobicity would be beneficial.
Hydrogen Bond Donor/Acceptor Fields: These maps indicate where the addition of hydrogen bond donors or acceptors could lead to improved interactions with a biological target.
Research on citral derivatives has shown that 3D-QSAR models can offer significant insights into their antimicrobial mechanisms, providing a theoretical basis for the design of more potent agents. researchgate.net
Table 2: Statistical Parameters of a Hypothetical 3D-QSAR Model for this compound Analogues
| Parameter | CoMFA | CoMSIA |
| q² (Cross-validated correlation coefficient) | 0.65 | 0.72 |
| r² (Non-cross-validated correlation coefficient) | 0.92 | 0.95 |
| F-statistic | 120.5 | 150.8 |
| Standard Error of Prediction (SEP) | 0.25 | 0.21 |
The statistical quality of a QSAR model is crucial for its predictive power. High values of q² and r² indicate a robust and predictive model.
By integrating 2D and 3D-QSAR approaches, a comprehensive understanding of the structural requirements for the desired biological activity of this compound analogues can be achieved. These computational tools are instrumental in guiding the synthesis of new derivatives with enhanced potency and a more favorable pharmacological profile.
Bioactivity Studies and Molecular Interaction Analysis of 2,7 Dimethylocta 2,6 Dien 4 One and Analogues
In Vitro Antimicrobial and Antifungal Activities
The α,β-unsaturated ketone moiety present in dienones is a key pharmacophore that contributes to their biological activities, including their ability to combat microbial and fungal pathogens.
The agricultural sector is in constant need of new and effective fungicides to manage plant diseases caused by phytopathogenic fungi, especially with the rise of resistance to existing treatments. Research into dienone derivatives and related structures has shown promise in this area.
Several series of acetophenone (B1666503) derivatives, which share some structural similarities with dienones, have been synthesized and evaluated for their in vitro antifungal activities against a range of phytopathogenic fungi. In one study, twelve such derivatives demonstrated more potent antifungal effects on certain phytopathogens than the commercial fungicide hymexazol. nih.gov Notably, compound 3b from this series was identified as the most active, with IC50 values ranging from 10-19 μg/mL, marking it as a potential lead structure for further optimization. nih.gov
Furthermore, the investigation of 1,4-pentadiene-3-one derivatives containing a quinazolinone moiety has yielded compounds with significant bioactivity. mdpi.com Compound W12 , for instance, exhibited excellent activity against Sclerotinia sclerotiorum and Phomopsis sp., with EC50 values of 0.70 and 3.84 μg/mL, respectively. These values were superior to those of the commercial fungicide azoxystrobin. mdpi.com In vivo tests confirmed the protective effects of W12 on oilseed rape and kiwifruit against these pathogens. mdpi.com Microscopic analysis revealed that W12 caused the hyphae of S. sclerotiorum to collapse and shrivel, indicating a mechanism that disrupts cell membrane integrity. mdpi.com
While direct studies on 2,7-dimethylocta-2,6-dien-4-one against phytopathogens are limited, the activity of these related dienone-containing structures underscores the potential of this chemical class in the development of novel agricultural fungicides.
The search for broad-spectrum antimicrobial agents is crucial in addressing the challenge of drug-resistant pathogens. Dienone derivatives have emerged as a promising class of compounds in this pursuit.
A notable example is the discovery of imidazole (B134444) derivatives containing a 2,4-dienone motif. A screening effort identified a lead compound with significant activity against several fungi, which prompted the synthesis and evaluation of 26 derivatives. nih.gov Among these, compounds 31 and 42 displayed strong, broad-spectrum inhibitory effects against various Candida species. nih.gov Particularly noteworthy was their potent activity against the fluconazole-resistant isolate C. albicans 64110, with both compounds showing a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. nih.gov
These compounds also exhibited significant antibacterial activity against Gram-positive bacteria. The table below summarizes the MIC values of compounds 31 and 42 against selected microbial strains.
| Compound | C. albicans ATCC 90028 (MIC, µg/mL) | C. albicans 64110 (Fluconazole-resistant) (MIC, µg/mL) | Staphylococcus aureus UA1758 (MIC, µg/mL) | Staphylococcus epidermidis UF843 (MIC, µg/mL) |
| 31 | 0.5-8 | 8 | 8 | 8 |
| 42 | 2-32 | 8 | 4 | 8 |
| Data sourced from a study on imidazole derivatives containing a 2,4-dienone motif. nih.gov |
The promising in vitro activity of these dienone derivatives, especially against resistant fungal strains and Gram-positive bacteria, highlights their potential as leads for the development of new broad-spectrum antimicrobial agents.
Antioxidant Properties and Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The α,β-unsaturated ketone structure in dienones suggests a potential for such activity.
The primary mechanisms by which antioxidants exert their effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy of the H-donating group. nih.gov The SET mechanism involves the transfer of an electron to the free radical.
Studies on various α,β-unsaturated ketones have explored their reactions with radicals like the hydroxyl radical (•OH). copernicus.orgcopernicus.org While specific studies on the radical scavenging mechanisms of this compound are not extensively documented, research on related dienone compounds, such as curcuminoids, indicates that the dienone moiety can contribute to antioxidant activity. acs.org The induction of oxidative stress has also been observed with some dienone compounds, suggesting a complex interplay with cellular redox systems. acs.org This can involve reactions with cellular thiols, such as in the antioxidant enzyme thioredoxin reductase. acs.org
Enzyme Inhibitory Activities
The inhibition of specific enzymes is a key strategy in the treatment of various diseases. Dienone-containing compounds have been investigated for their potential to inhibit enzymes such as α-glucosidase and monoamine oxidase.
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.gov While research specifically on dienone-containing isoindolin-1-ones as α-glucosidase inhibitors is sparse, studies on related structures provide insights into the potential of dione-containing scaffolds.
For instance, novel isoindole-1,3-dione-based sulfonamides have been shown to be potent inhibitors of α-glucosidase. nih.gov In one study, compound 4k from this series was found to be a more potent inhibitor of α-glucosidase than the standard drug acarbose (B1664774), with a Ki of 0.049 µM. nih.gov Although these compounds are not dienones, the dione (B5365651) structure within the isoindole ring system appears to contribute to the inhibitory activity.
Similarly, other heterocyclic compounds containing dione or related functionalities have demonstrated α-glucosidase inhibitory effects. For example, a series of 4-hydroxyquinolinone-hydrazones exhibited good α-glucosidase inhibition, with IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, which were better than that of acarbose (IC50 = 752.0 ± 2.0 µM). nih.gov
These findings suggest that while direct evidence for dienone-containing isoindolin-1-ones is lacking, the broader class of compounds with dione functionalities warrants further investigation for α-glucosidase inhibitory activity.
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like depression and Parkinson's disease. rsc.org Several studies have highlighted the potential of conjugated dienones as potent and selective MAO inhibitors.
A study of 18 heterocyclic derived conjugated dienones revealed that many of these compounds were potent inhibitors of MAO-B. nih.gov Compounds CD11 and CD14 were particularly noteworthy, with IC50 values against MAO-B of 0.063 ± 0.001 μM and 0.036 ± 0.008 μM, respectively. nih.gov Kinetic studies showed that these compounds acted as competitive and reversible inhibitors of MAO-B, with Ki values of 12.67 ± 3.85 nM for CD11 and 4.5 ± 0.62 nM for CD14. nih.gov
The following table presents the MAO inhibitory data for selected heterocyclic derived conjugated dienones.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| CD1 | 3.45 ± 0.07 | - | - |
| CD2 | 3.23 ± 0.24 | - | - |
| CD3 | 3.15 ± 0.10 | - | - |
| CD11 | 6.58 ± 0.24 | 0.063 ± 0.001 | 104.44 |
| CD14 | 13.56 ± 0.98 | 0.036 ± 0.008 | 376.66 |
| CD13 | >40 | 0.136 ± 0.004 | >294.12 |
| CD17 | >40 | 0.154 ± 0.009 | >258.38 |
| Data sourced from a study on heterocyclic derived conjugated dienones. nih.gov |
Structure-activity relationship (SAR) studies indicated that the nature of the heterocyclic ring and the substituents on the dienone system significantly influence the inhibitory potency and selectivity. nih.gov For instance, a thiophene (B33073) scaffold in CD14 was found to be more potent for MAO-B inhibition compared to the indole (B1671886) scaffold in CD11 . nih.gov These findings underscore the potential of designing highly potent and selective MAO-B inhibitors based on the conjugated dienone scaffold.
Advanced Applications in Chemical Science and Materials Research
2,7-Dimethylocta-2,6-dien-4-one as a Synthetic Building Block
The presence of multiple reactive sites, including a ketone carbonyl group and a conjugated diene system, makes this compound a versatile building block in organic synthesis. These functional groups allow for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Precursor in the Synthesis of Complex Organic Molecules and Polymers
While direct and extensive research on the use of this compound as a primary precursor for a wide range of complex organic molecules and polymers is not abundantly documented in publicly available literature, its structural motifs are found in various natural products and synthetic compounds. The conjugated dienone system is a well-known reactive handle for various organic reactions, including Diels-Alder reactions, Michael additions, and various condensation reactions. These reactions are fundamental in the construction of cyclic and polycyclic frameworks, which are common in biologically active molecules and polymer backbones.
The synthesis of complex molecules often relies on the use of versatile building blocks that can undergo a series of controlled chemical reactions to assemble the final target structure. Ketones and dienes are fundamental functional groups in this regard. For instance, the synthesis of various natural products and their analogs often involves the strategic use of such bifunctional compounds.
Intermediate in the Formation of Retinal and Other Isoprenoids
Isoprenoids, also known as terpenes, are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. This class includes essential molecules such as vitamins (e.g., Vitamin A, of which retinal is a key form), steroids, and carotenoids. The biosynthesis and chemical synthesis of these compounds are of significant interest due to their biological activities and commercial applications.
A structurally related compound, (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial, is a known intermediate in the synthesis of carotenoids. cannabisindustryjournal.combiosynth.com This suggests that compounds with a similar carbon skeleton, such as this compound, could potentially serve as intermediates or precursors in the synthesis of retinal and other isoprenoids. The synthesis of retinal, for example, involves the construction of a polyene chain, and the conjugated diene system of this compound represents a key structural feature of such molecules. A cyanobacterium, Synechocystis sp. PCC 6803, possesses a carotenoid oxygenase that can convert various β-apo-carotenals into retinal, demonstrating the enzymatic machinery for cleaving such polyene chains to produce retinal. ebi.ac.uk
Contributions to Polymer Chemistry and Advanced Materials
The field of polymer chemistry is continually seeking new monomers that can impart unique properties to the resulting polymers. The conjugated diene and ketone functionalities of this compound offer potential for its use in the synthesis of advanced polymers and coatings.
Role in the Synthesis of Advanced Polymers and Coatings
Conjugated dienes are important monomers in the production of various polymers, including synthetic rubbers. theorango.com The polymerization of conjugated dienes can proceed through different mechanisms, leading to polymers with varying microstructures and properties. google.com The presence of a ketone group in this compound could offer a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties. researchgate.netmcmaster.ca
The development of functional polymers is a significant area of materials research. rsc.org By incorporating monomers with specific functional groups, polymers with tailored properties for applications such as sensors, drug delivery systems, and advanced coatings can be designed. nih.govmdpi.com The ketone functionality in this compound could be utilized for cross-linking reactions in coatings, potentially enhancing their durability and chemical resistance. Terpene-derived compounds, in general, are explored as renewable resources for the synthesis of sustainable polymers. nih.gov
Potential for Tailored Properties (e.g., conductivity, stability, optical characteristics)
The development of advanced materials with specific properties is a major goal of polymer science. nih.gov For instance, the incorporation of specific monomers can influence the thermal stability, mechanical properties, and optical characteristics of the resulting polymers. While specific research on polymers derived solely from this compound is limited, the broader class of conjugated diene polymers has been extensively studied for applications in tires, adhesives, and coatings due to their flexibility and chemical resistance. theorango.com
Applications in Analytical Chemistry as Reference Compounds or Standards
In analytical chemistry, reference materials and standards are crucial for method validation, calibration, and ensuring the accuracy and comparability of results. researchgate.netcambrex.com A certified reference material (CRM) is a standard that has been characterized for one or more of its properties by a metrologically valid procedure, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. cannabisindustryjournal.comnih.govresearchgate.net
While there is no specific information available in the searched literature indicating that this compound is currently used as a certified reference material, the development of reference standards for various classes of compounds, including terpenes and ketones, is an ongoing area of activity in analytical science. sigmaaldrich.comsigmaaldrich.comlgcstandards.comchromadex.comcerilliant.com The availability of well-characterized reference materials for compounds like this compound would be beneficial for researchers studying its chemistry and applications, allowing for accurate quantification and identification in various matrices.
Calibration of Instruments in Chemical Analysis
In the realm of chemical analysis, the accuracy of instrumental measurements is paramount. The calibration of analytical instruments is a critical process that establishes a relationship between the signal produced by the instrument and the concentration of an analyte. A pure, stable compound with a well-defined structure and known properties, such as this compound, can serve as a reference standard for this purpose.
The use of this compound as a calibration standard would be particularly relevant for chromatographic and spectroscopic techniques. For instance, in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), a series of standard solutions containing known concentrations of this compound would be prepared and injected into the instrument. The instrument's response (e.g., peak area) is then plotted against the concentration to generate a calibration curve. This curve is subsequently used to determine the concentration of the compound in unknown samples.
The physical and chemical properties of this compound are well-documented, making it a suitable candidate for a reference standard. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 63426-15-3 nih.gov |
| Appearance | (Predicted) Liquid |
| Boiling Point | (Predicted) 210-212 °C |
| Density | (Predicted) 0.88 g/cm³ |
Note: Some physical properties are predicted as experimental data is not fully available in public literature.
The process of using this compound for calibration would involve meticulous preparation of standard solutions and adherence to established analytical protocols to ensure the integrity of the calibration curve.
Validation of Analytical Methodologies
Beyond instrument calibration, this compound can be instrumental in the validation of new or modified analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This is a requirement for quality control in many industries, including pharmaceuticals. researchgate.net The validation process assesses several key parameters, as outlined by the International Council for Harmonisation (ICH) guidelines. researchgate.net
Specificity/Selectivity: To validate the specificity of a method for this compound, one would analyze samples containing the compound in the presence of potential impurities or other components to ensure that the method can accurately measure the target analyte without interference.
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A typical experiment would involve analyzing a series of dilutions of a stock solution of this compound. The results would be statistically analyzed to confirm a linear relationship. For example, a linear regression analysis would be performed, and the correlation coefficient (R²) should be close to 1. researchgate.net
Accuracy: Accuracy is determined by measuring the agreement between a measured value and the true value. This is often assessed by spiking a blank matrix with a known concentration of this compound and calculating the percent recovery. nih.gov
Precision: Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net These are typically determined by analyzing a series of low-concentration solutions of this compound.
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. For an HPLC method, these parameters could include the pH of the mobile phase, column temperature, and flow rate. turkjps.org
The following table illustrates hypothetical validation parameters for an analytical method developed for this compound.
Table 2: Hypothetical Method Validation Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
| Robustness | %RSD of results should be within acceptable limits | Method remains reliable under varied conditions |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The chemical industry's shift towards green and sustainable practices necessitates the development of new synthetic methodologies for producing dienones. Future research should prioritize routes that exhibit high atom economy, utilize renewable feedstocks, and employ environmentally benign catalysts and solvents.
Key research objectives in this area include:
Catalytic Dehydrogenation: Exploring new catalytic systems for the direct dehydrogenation of enones to form dienones is a promising strategy. Palladium-catalyzed aerobic dehydrogenation, which uses molecular oxygen as the sole oxidant, represents a significant step forward, offering a clean and efficient alternative to traditional methods that rely on stoichiometric oxidants. nih.gov
Biomass-Derived Precursors: Investigating pathways from biomass-derived platform chemicals, such as furfural and its derivatives, could provide a renewable-based synthesis of dienone building blocks. biorizon.eu For instance, Diels-Alder reactions involving furan derivatives can yield complex carbocyclic structures that may serve as precursors to functionalized dienones. biorizon.eu
Green Reaction Conditions: A greater emphasis should be placed on developing synthetic routes that operate under milder conditions and in greener solvents, such as water or supercritical CO2. nih.gov The use of techniques like microwave or ultrasound activation could also enhance reaction efficiency and reduce energy consumption. Vanadium-catalyzed oxidative coupling of phenols is another area that shows promise for creating phenol-dienone products under catalytic conditions. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Palladium-Catalyzed Aerobic Dehydrogenation | Uses O2 as the oxidant. | High atom economy, mild conditions, avoids hazardous reagents. nih.gov |
| Biomass Valorization | Utilizes renewable feedstocks like furans. | Reduces reliance on fossil fuels, sustainable. biorizon.eu |
| Vanadium-Catalyzed Coupling | Intramolecular coupling of tethered phenols. | Catalytic formation of complex phenol-dienone structures. nih.gov |
| Flow Chemistry | Continuous processing in microreactors. | Precise control, improved safety, easier scalability. |
In-depth Mechanistic Studies of Underreported Reactions
While certain reactions of dienones, such as the dienone-phenol rearrangement, are well-documented, the mechanisms of many other transformations remain poorly understood. A deeper mechanistic insight is crucial for controlling reaction outcomes and designing novel synthetic applications.
Future mechanistic studies should focus on:
Photochemical Rearrangements: The photochemical behavior of dienones can lead to unusual molecular rearrangements. acs.org Detailed mechanistic investigations, combining experimental techniques with computational chemistry, are needed to understand the excited-state dynamics and reaction pathways that govern these transformations.
Dienone-Phenol Rearrangement: Although a classic reaction, there are still nuances to explore. Computational studies can elucidate the thermodynamic profiles and transition state geometries for the migration of various substituent groups. ijrar.org Kinetic studies on substituted dienones can further quantify the electronic and steric effects on rearrangement rates. rsc.org The driving force for this rearrangement is the formation of a stable aromatic system. ijrar.orgpw.live The mechanism typically involves protonation of the carbonyl oxygen, generating a carbocation that undergoes a 1,2-shift, followed by deprotonation to yield the phenol. pw.live
Pericyclic Reactions: The dienone moiety can participate in various pericyclic reactions, including cycloadditions and electrocyclizations. Mechanistic studies in this area could uncover new stereoselective methods for the synthesis of complex cyclic systems.
Discovery of New Biological Targets and Pathways
The structural motifs present in dienones make them attractive candidates for biological screening. Preliminary studies have shown that certain dienone derivatives possess interesting bioactivities, but their specific molecular targets and mechanisms of action are often unknown.
Unexplored avenues in this domain include:
Anticancer Activity: Some cyclic dienone analogues, such as 2,6-disubstituted 3-methylidenetetrahydropyran-4-ones, have demonstrated cytotoxic activity against cancer cell lines. mdpi.com Research indicates that these compounds can induce apoptosis, generate DNA damage, and inhibit key enzymes like topoisomerase IIα. mdpi.com Future work should involve screening diverse dienone libraries to identify more potent and selective anticancer agents and to elucidate their precise mechanisms.
Antiparasitic Properties: Diaryl-substituted dienones have shown promise as anti-kinetoplastidal agents, potentially acting by inducing oxidative stress within the parasite cells. mdpi.com Further investigation is needed to identify the specific cellular pathways affected by these compounds and to optimize their structure for improved efficacy and reduced host toxicity.
Target Identification: A significant challenge is the identification of the direct molecular targets of bioactive dienones. Modern chemical biology approaches, such as activity-based protein profiling and chemoproteomics, could be employed to identify the protein binding partners of these compounds, providing crucial insights into their mode of action.
Integration of Machine Learning in Predictive Modeling for Dienone Derivatives
The application of machine learning (ML) and artificial intelligence is revolutionizing chemical research. researchgate.net These computational tools can accelerate the discovery and optimization of new molecules by predicting their properties and activities.
Future research should integrate machine learning to:
Predict Reactivity and Properties: ML models can be trained on existing datasets of dienone reactions to predict the outcomes of new transformations, identify optimal reaction conditions, and predict physicochemical properties. This can significantly reduce the experimental effort required for synthesis and characterization.
Virtual Screening for Bioactivity: Machine learning algorithms, such as random forest, support vector machines, and deep neural networks, can be used to build predictive models for the biological activity of dienone derivatives. nih.govmdpi.com By training these models on data from high-throughput screening campaigns, it becomes possible to virtually screen large libraries of novel dienone structures to identify promising candidates for further experimental testing. nih.gov
ADME/Tox Prediction: A major hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. ML models can be developed to predict these properties for dienone derivatives early in the discovery process, helping to prioritize compounds with more favorable drug-like characteristics. mdpi.com
| Machine Learning Application | Objective | Potential Impact |
| Reactivity Prediction | Forecast reaction outcomes and yields. | Accelerates synthesis design and optimization. |
| QSAR Modeling | Predict biological activity from chemical structure. | Enables rapid virtual screening of large compound libraries. nih.gov |
| ADME/Tox Prediction | Estimate drug-likeness and potential toxicity. | Reduces late-stage failures in drug development. mdpi.com |
| Material Design | Predict optical and electronic properties. | Facilitates the discovery of new materials for various applications. researchgate.net |
Exploration of Chiral Synthesis and Stereoselective Applications
Chirality is a fundamental aspect of molecular chemistry, particularly in the context of biologically active molecules. The development of methods for the asymmetric synthesis of dienones and their use in stereoselective reactions is a critical area for future research.
Key opportunities include:
Catalytic Asymmetric Synthesis: While methods exist, there is a continuous need for more efficient and versatile catalysts for the enantioselective synthesis of chiral dienones. This includes the development of new transition metal catalysts and organocatalysts for reactions like asymmetric additions to enones or desymmetrization of achiral dienone substrates. nih.govorganic-chemistry.org
Biocatalytic Approaches: Enzymes, such as ene-reductases, have shown great potential for the highly enantioselective desymmetrization of achiral cyclohexadienones, producing chiral enones that are valuable synthetic intermediates. acs.org Exploring a wider range of enzymes and substrates could significantly expand the toolbox for chiral dienone synthesis.
Stereoselective Applications: Chiral dienones are valuable building blocks for the synthesis of complex natural products and pharmaceuticals. Future research should focus on exploring their utility in stereoselective transformations, such as Diels-Alder reactions, Michael additions, and conjugate additions, to construct multiple stereocenters with high levels of control. nih.gov
Investigation into Atmospheric Chemistry and Environmental Fate of Dienones
Volatile organic compounds (VOCs), including dienones that may be released into the environment from natural or anthropogenic sources, can undergo chemical transformations in the atmosphere. Understanding the atmospheric chemistry and environmental fate of these compounds is essential for assessing their environmental impact.
Future research in this area should involve:
Reaction with Atmospheric Oxidants: Detailed kinetic and mechanistic studies are needed to determine the reaction rates of dienones like 2,7-Dimethylocta-2,6-dien-4-one with key atmospheric oxidants, primarily the hydroxyl radical (OH), but also ozone (O3) and the nitrate radical (NO3). mdpi.com Such studies, combining experimental measurements with theoretical calculations, can elucidate the primary degradation pathways. mdpi.com
Product Identification: Identifying the products formed from the atmospheric oxidation of dienones is crucial. These reactions can lead to the formation of secondary pollutants, including smaller carbonyl compounds and organic acids, which can contribute to the formation of photochemical smog and secondary organic aerosols (SOA). mdpi.comlibretexts.org
Atmospheric Lifetime and Modeling: By determining the rate constants for reaction with atmospheric oxidants, the atmospheric lifetime of specific dienones can be calculated. mdpi.com This data is vital for inclusion in atmospheric chemistry models to predict the transport and environmental impact of these compounds on local and regional air quality. wikipedia.org
Q & A
Q. What are the optimal synthetic routes for 2,7-Dimethylocta-2,6-dien-4-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or enzymatic catalysis, depending on stereochemical requirements. For high purity:
- Use fractional distillation or preparative HPLC for separation.
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
- Confirm purity using gas chromatography-mass spectrometry (GC-MS) with ≥95% purity thresholds .
- For novel derivatives, provide full spectral data (NMR, IR, HRMS) and compare with literature values for known analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR : Use H and C NMR to confirm backbone structure and substituent positions. For stereoisomers (e.g., E vs. Z), employ NOESY or COSY to resolve spatial configurations .
- IR : Identify carbonyl (C=O) stretches (~1700 cm) and conjugated diene absorptions.
- HRMS : Verify molecular formula with <5 ppm mass accuracy .
- X-ray crystallography : For unambiguous structural confirmation, refine data using SHELXL with R1 < 0.05 .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH).
- Analyze degradation products monthly via GC-MS or LC-MS.
- Monitor oxidation susceptibility by exposing aliquots to UV light or O-rich environments .
Advanced Research Questions
Q. What computational strategies predict this compound’s reactivity in catalytic systems?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and regioselectivity.
- Use molecular docking (AutoDock Vina) to study interactions with enzymatic active sites, particularly for bioactivity studies .
- Validate models with experimental kinetic data (e.g., Arrhenius plots) and adjust force fields as needed .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., Staphylococcus aureus ATCC 25923 for antibacterial tests) and negative/positive controls.
- Address batch variability by synthesizing multiple compound lots and comparing IC values .
- Apply meta-analysis tools (e.g., RevMan) to aggregate data, assess heterogeneity (I statistic), and identify confounding variables (e.g., solvent effects) .
Q. What experimental designs are suitable for probing structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Design : Synthesize analogs with systematic modifications (e.g., alkyl chain length, substituent electronegativity).
- Data Collection :
- Measure logP values (HPLC) to correlate hydrophobicity with membrane permeability.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities to target proteins .
- Analysis : Apply multivariate regression (e.g., partial least squares) to identify dominant SAR drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
